5-(3-Azetidinyl)-2-(benzyloxy)pyridine
Description
Properties
Molecular Formula |
C15H16N2O |
|---|---|
Molecular Weight |
240.30 g/mol |
IUPAC Name |
5-(azetidin-3-yl)-2-phenylmethoxypyridine |
InChI |
InChI=1S/C15H16N2O/c1-2-4-12(5-3-1)11-18-15-7-6-13(10-17-15)14-8-16-9-14/h1-7,10,14,16H,8-9,11H2 |
InChI Key |
YCTDDCYPDXTYLU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=CN=C(C=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Method A: Nucleophilic Substitution Approach
- Starting Material: 2-chloropyridine or 2-bromopyridine
- Reagent: Benzyl alcohol derivatives or benzyl halides
- Conditions: Heating in the presence of a base such as potassium carbonate or sodium hydride in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Reaction: Substitution of the halogen with the benzyloxy group
2-Chloropyridine + Benzyl alcohol (with base) → 2-(Benzyloxy)pyridine
Method B: Lithiation and Benzylation
- Step 1: Directed ortho-lithiation of pyridine using n-butyllithium at low temperature
- Step 2: Quenching with benzyl bromide or benzyl chloride to introduce the benzyloxy group at the 2-position
Note: This method offers regioselectivity and high yields, especially when using directed lithiation techniques.
Introduction of the 3-Azetidinyl Group
The azetidinyl moiety is typically introduced via nucleophilic substitution or cyclization reactions involving azetidine derivatives.
Method A: Nucleophilic Substitution on Pyridine
- Reactants: 2-(Benzyloxy)pyridine and 3-azetidinyl halide (e.g., 3-azetidinyl chlorides or bromides)
- Conditions: Reflux in polar aprotic solvents such as acetonitrile or DMF
- Reaction: Nucleophilic attack of the azetidinyl halide on the pyridine ring or via a suitable linker
Method B: Cyclization from Azetidine Precursors
- Step 1: Synthesis of a suitable precursor, such as 3-azetidinyl alcohol or amine
- Step 2: Coupling with the pyridine derivative via amide or ester formation
- Step 3: Intramolecular cyclization under basic or acidic conditions to form the azetidine ring attached at the 3-position
Pyridine derivative + 3-azetidinyl halide → 5-(3-Azetidinyl)-2-(benzyloxy)pyridine
Key Reactions and Conditions
| Step | Reaction Type | Reagents | Solvent | Temperature | Notes |
|---|---|---|---|---|---|
| 1 | Benzylation of pyridine | Benzyl halide (e.g., benzyl bromide), base (K2CO3) | DMF, DMSO | 25–80°C | Regioselective at 2-position |
| 2 | Nucleophilic substitution | 3-Azetidinyl halide | Acetonitrile, DMF | Reflux | Facilitates azetidinyl attachment |
| 3 | Cyclization | Azetidine precursor | Toluene, chlorobenzene | 80–120°C | Forms azetidine ring |
Alternative Synthetic Pathways
- Use of Protecting Groups: To prevent undesired reactions, protective groups such as Boc or Fmoc may be employed on the azetidine nitrogen.
- Microwave-Assisted Synthesis: Accelerates reaction times and improves yields, especially during cyclization steps.
- Ultrasound-Assisted Methods: As demonstrated in recent studies, ultrasound can significantly reduce reaction times and enhance product purity.
Research Findings and Data Integration
- Patent US8637700B2: Describes a high-yield method for synthesizing azetidinyl derivatives, involving cyclization of hydroxy acids with benzenesulfonyl chloride, which can be adapted for azetidinyl pyridine synthesis by employing appropriate precursors and cyclization reagents.
- Schiff Base Cyclization: An efficient route involves forming Schiff bases from 4-(benzyloxy)benzohydrazide derivatives, followed by cyclocondensation with chloroacetyl chloride to generate azetidinone intermediates, which can be further modified to azetidinyl pyridines.
- Ultrasound and Microwave Techniques: These methods have been shown to reduce reaction times from hours to minutes, with improved yields and cleaner products, making them suitable for synthesizing complex heterocycles like 5-(3-Azetidinyl)-2-(benzyloxy)pyridine.
Summary of the Synthetic Strategy
The synthesis of 5-(3-Azetidinyl)-2-(benzyloxy)pyridine involves:
- Regioselective benzylation of pyridine to introduce the benzyloxy group.
- Nucleophilic substitution or cyclization to attach the azetidinyl ring at the 3-position.
- Optimization of reaction conditions using ultrasound or microwave assistance to enhance efficiency and yield.
- Potential employment of protective groups and advanced reagents to improve selectivity and purity.
Chemical Reactions Analysis
MFCD32662336 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur in the presence of suitable nucleophiles or electrophiles, leading to the formation of new compounds.
Common Reagents and Conditions: The reactions typically require solvents like ethanol or dichloromethane and may be catalyzed by acids or bases.
Major Products: The products formed from these reactions depend on the specific reagents and conditions used, often resulting in derivatives of MFCD32662336 with altered functional groups.
Scientific Research Applications
MFCD32662336 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: MFCD32662336 is utilized in the production of specialty chemicals and materials, contributing to advancements in technology and manufacturing processes.
Mechanism of Action
The mechanism by which MFCD32662336 exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, such as enzyme activity or signal transduction. The exact molecular targets and pathways are subjects of ongoing research, aiming to elucidate the detailed mechanisms underlying its biological activities.
Comparison with Similar Compounds
Table 1: Key Properties of 5-(3-Azetidinyl)-2-(benzyloxy)pyridine and Analogs
Key Observations :
- The azetidinyl group in the target compound likely reduces molecular weight compared to analogs with bulky substituents (e.g., substituted phenyl groups in compounds) .
- The absence of halogen atoms (e.g., Cl, Br) or electron-withdrawing groups (e.g., CF3) may increase the compound’s basicity and solubility relative to analogs like 2-(benzyloxy)-5-(chloromethyl)pyridine .
Key Observations :
- The target compound’s azetidinyl group may require specialized methods, such as Mannich reactions (used for aminoalkylation in ) or transition-metal-catalyzed coupling .
Key Observations :
- The azetidinyl group’s basicity and rigidity may confer advantages in crossing biological membranes or targeting enzymes/receptors compared to non-nitrogenous substituents (e.g., CF3 in ) .
Q & A
Q. What are the standard synthetic routes for 5-(3-Azetidinyl)-2-(benzyloxy)pyridine, and what critical reaction conditions influence yield?
The synthesis typically involves multi-step reactions, starting with the preparation of the azetidine ring and subsequent coupling to a pyridine derivative. A common approach includes:
- Step 1: Sulfonylation of azetidine using a sulfonyl chloride (e.g., 5-fluoro-2-methoxybenzenesulfonyl chloride) in the presence of a base like triethylamine to stabilize intermediates .
- Step 2: Functionalization of the pyridine ring with a benzyloxy group via nucleophilic substitution or cross-coupling reactions .
- Critical Conditions: Temperature (optimized at 60–80°C), solvent polarity (e.g., DMF for solubility), and stoichiometric ratios (1:1.2 for azetidine:sulfonyl chloride) significantly impact yield (60–75%) and purity (>95%) .
| Synthetic Route | Key Reagents | Conditions | Yield | Purity (HPLC) |
|---|---|---|---|---|
| Sulfonylation + coupling | Triethylamine, DMF | 70°C, 12 h | 65% | 97% |
| Direct alkylation | Benzyl bromide, K₂CO₃ | Reflux, 8 h | 58% | 92% |
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing 5-(3-Azetidinyl)-2-(benzyloxy)pyridine?
- NMR Spectroscopy: ¹H and ¹³C NMR confirm the azetidine ring (δ 3.5–4.0 ppm for CH₂ groups) and benzyloxy substituents (δ 5.1 ppm for OCH₂Ph) .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ at m/z 297.1345) .
- HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) using acetonitrile/water gradients .
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data across different assays?
- Assay Optimization: Standardize cell lines (e.g., HEK293 for receptor binding) and control for solvent effects (DMSO ≤0.1%) to reduce variability .
- Purity Validation: Use HPLC to rule out impurities (e.g., unreacted benzyloxy intermediates) that may skew IC₅₀ values .
- Orthogonal Assays: Compare results from fluorescence polarization (binding affinity) with functional assays (e.g., cAMP inhibition) to confirm target engagement .
Q. What strategies improve regioselectivity during azetidine ring functionalization in derivative synthesis?
- Protecting Groups: Use tert-butyloxycarbonyl (Boc) to shield the azetidine nitrogen during benzyloxy coupling, followed by deprotection with TFA .
- Catalysts: Pd(PPh₃)₄ enhances cross-coupling efficiency between azetidine and halogenated pyridines (yield increase from 50% to 78%) .
- Solvent Effects: Polar aprotic solvents (e.g., DMSO) favor SN2 mechanisms, reducing byproducts .
Q. How to design a structure-activity relationship (SAR) study for derivatives of 5-(3-Azetidinyl)-2-(benzyloxy)pyridine?
- Core Modifications: Vary substituents on the benzyloxy group (e.g., electron-withdrawing vs. donating groups) and assess changes in logP (HPLC-derived) and receptor binding (SPR assays) .
- Pharmacophore Mapping: Use molecular docking (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with azetidine NH) .
| Derivative | Substituent | logP | IC₅₀ (nM) |
|---|---|---|---|
| A | -OCH₃ | 2.1 | 120 |
| B | -NO₂ | 2.8 | 45 |
Methodological Considerations
Q. What are the stability and solubility challenges when handling 5-(3-Azetidinyl)-2-(benzyloxy)pyridine in aqueous environments?
- Solubility: The compound is sparingly soluble in water (<1 mg/mL) but dissolves in DMSO (50 mg/mL). Use co-solvents (e.g., 10% PEG-400) for in vitro assays .
- Stability: Susceptible to hydrolysis at the benzyloxy group under acidic conditions (pH <4). Store at -20°C in anhydrous DMSO to prevent degradation .
Q. How to address contradictory data in computational vs. experimental binding affinity studies?
- Force Field Calibration: Adjust AMBER parameters to better model azetidine ring flexibility .
- Experimental Validation: Use surface plasmon resonance (SPR) to measure kinetic constants (kₐ, kᵢ), resolving discrepancies from static docking scores .
Data Analysis and Reporting
Q. What statistical methods are recommended for analyzing dose-response data in biological assays?
- Nonlinear Regression: Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC₅₀ and Hill coefficients .
- Outlier Detection: Apply Grubbs’ test (α = 0.05) to exclude anomalous replicates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
